Ascorbic acid, also known as Vitamin C, is a water-soluble vitamin naturally found in many fruits and vegetables. [] It is an essential nutrient for humans and many other animal species, playing crucial roles in various biological processes. [, , , ]
Ascorbic acid is classified as an antioxidant due to its ability to donate electrons and neutralize reactive oxygen species (ROS). [] This property is central to its diverse functions in biological systems.
Investigating the precise mechanisms by which Ascorbic acid enhances stress tolerance in plants can lead to the development of strategies for improving crop yield and resilience in challenging environments. [, , ]
Further studies on the effects of Ascorbic acid on various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders, are warranted to elucidate its potential therapeutic applications. [, ]
Synthesizing new Ascorbic acid derivatives with enhanced bioavailability, stability, or targeted functionalities could lead to improved applications in various fields. []
L-ascorbic acid is primarily obtained from dietary sources, particularly fruits and vegetables. Citrus fruits, strawberries, kiwi, bell peppers, and dark leafy greens are rich in this vitamin. In addition to natural sources, L-ascorbic acid is synthesized industrially for use as a dietary supplement and food preservative.
L-ascorbic acid belongs to the class of organic compounds known as carbohydrates. It is classified as a hexuronic acid due to its six-carbon structure and its ability to participate in redox reactions.
The synthesis of L-ascorbic acid can be categorized into several methods:
L-ascorbic acid has the molecular formula C₆H₈O₆ and features a six-carbon structure with multiple hydroxyl groups. Its structure includes:
The compound has a melting point of approximately 190 °C and is highly soluble in water. Its molecular weight is 176.12 g/mol.
L-ascorbic acid participates in numerous chemical reactions:
The oxidation of L-ascorbic acid can be catalyzed by enzymes such as ascorbate oxidase, leading to its conversion into less active forms under certain conditions .
L-ascorbic acid functions primarily through its antioxidant properties:
Research indicates that adequate levels of L-ascorbic acid are crucial for maintaining optimal immune function and reducing inflammation .
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to quantify L-ascorbic acid content in various samples due to its sensitivity to environmental conditions .
L-ascorbic acid has diverse applications across several fields:
The isolation and characterization of L-ascorbic acid emerged through a confluence of serendipity and rigorous biochemistry. Initial observations linking citrus fruits to scurvy prevention were documented as early as 1753, when James Lind demonstrated that lemon juice curbed scurvy in sailors [1] [8]. However, the specific antiscorbutic factor remained elusive until 1928, when Albert Szent-Györgyi, investigating cellular oxidation in plants, isolated a hexuronic acid from adrenal glands and citrus [1] [4].
Szent-Györgyi’s pivotal breakthrough occurred at the University of Szeged (Hungary) in 1932. Collaborating with American-Hungarian chemist J.L. Svirbely, he validated hexuronic acid’s antiscorbutic activity through a landmark experiment: Guinea pigs fed hexuronic acid-supplemented diets resisted scurvy, while those receiving boiled (vitamin C-depleted) food perished [1] [8]. Concurrently, chemist Charles Glen King independently identified hexuronic acid as vitamin C, sparking a priority dispute [1].
Table 1: Key Milestones in Vitamin C Discovery
Year | Researcher | Contribution | Significance |
---|---|---|---|
1753 | James Lind | Clinical proof of citrus curing scurvy | Established dietary deficiency concept |
1928 | Albert Szent-Györgyi | Isolated "hexuronic acid" from adrenal glands | Initial chemical isolation |
1932 | Szent-Györgyi & Svirbely | Guinea pig scurvy reversal with hexuronic acid | Confirmed antiscorbutic activity |
1933 | Norman Haworth | Determined chemical structure; achieved synthesis | Renamed compound "ascorbic acid" |
Crucially, Szent-Györgyi identified paprika as a rich source of hexuronic acid, enabling bulk purification. This discovery facilitated structural elucidation by Norman Haworth, who confirmed its six-carbon structure and synthesized it in 1933 [1] [8]. For these contributions, Szent-Györgyi received the 1937 Nobel Prize in Physiology or Medicine "for his discoveries in connection with biological combustion processes, with special reference to vitamin C" [6]. Haworth simultaneously won the Chemistry Prize for ascorbic acid synthesis [8].
L-ascorbic acid belongs to the enediol reductone family, characterized by a γ-lactone ring and conjugated double bonds. Its IUPAC designation is (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one [2] [9]. The molecule’s biochemical relevance stems from three key features:
Table 2: Physical and Chemical Properties of L-Ascorbic Acid
Property | Value | Significance |
---|---|---|
Molecular formula | C₆H₈O₆ | Six-carbon sugar analog |
Molar mass | 176.124 g/mol | Water-soluble vitamin |
Melting point | 190–192°C (decomposes) | Thermal instability during food processing |
Solubility | 330 g/L in water | Facilitates cellular uptake |
pKa values | 4.10 (first), 11.6 (second) | Forms ascorbate salts (e.g., sodium ascorbate) |
Redox Behavior: Ascorbic acid undergoes reversible two-electron oxidation to dehydroascorbic acid (DHA), traversing a radical intermediate (semidehydroascorbate). DHA hydrolyzes irreversibly to 2,3-diketogulonic acid, which decomposes to oxalate, threonic acid, and xylose [2] [9]. Industrially, L-ascorbic acid derives from glucose via the Reichstein process, involving hydrogenation, bacterial oxidation, and acid-catalyzed cyclization [9].
Most vertebrates synthesize ascorbate via a four-step pathway converting glucose to ascorbate. The final step, catalyzed by L-gulono-1,4-lactone oxidase (GULO), converts L-gulono-γ-lactone to ascorbic acid [7] [10]. Humans, anthropoid primates, guinea pigs, and some bats exhibit a shared evolutionary anomaly: pseudogenization of the GULO gene, rendering them dependent on dietary vitamin C [3] [10].
Genetic Basis: Comparative genomics reveals that GULO inactivation stems from exon deletions, nonsense mutations, or frameshifts across species. In humans, the gene resides on chromosome 8p21 with five inactivating mutations [10]. This loss likely occurred ~40–65 million years ago in primates [7].
Table 3: Species-Specific GULO Gene Mutations
Species Group | Mutation Type | Evolutionary Timing |
---|---|---|
Anthropoid primates | Exon deletions; frameshifts | ~40–65 million years ago |
Guinea pigs | Premature stop codons | Independent mutation |
Teleost fish | Multiple independent pseudogenizations | Convergent evolution |
Passerine birds | Partial deletions | Variable |
Evolutionary Hypotheses: Three theories predominate:
Supporting hypothesis #3, human erythrocytes import DHA efficiently, while pig erythrocytes (which synthesize ascorbate) lack this capability. This adaptation suggests vitamin C dependency conferred a metabolic advantage by optimizing redox balance and conserving energy [3]. Nevertheless, GULO loss remains enigmatic, occurring convergently in disparate lineages without a unified selective pressure.
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